molecular formula C14H23NO3 B2712750 4-Isobutoxy-3,5-dimethoxyphenethylamine CAS No. 501700-05-6

4-Isobutoxy-3,5-dimethoxyphenethylamine

Cat. No. B2712750
CAS RN: 501700-05-6
M. Wt: 253.342
InChI Key: KNAFUDQAABKKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutoxy-3,5-dimethoxyphenethylamine, also known as IBDMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2C-B, which is a psychedelic drug that has gained popularity in recent years. IBDMPEA is a research chemical that has been used in scientific studies to investigate its potential as a therapeutic agent.

Scientific Research Applications

Neurotoxicity and Metabolism Studies

Research on similar compounds to 4-Isobutoxy-3,5-dimethoxyphenethylamine, particularly those within the "2C series" of psychoactive substances, has focused on evaluating their neurotoxic effects and understanding their metabolic pathways. For example, studies have aimed to assess the neurotoxicity of 2,5-dimethoxy-substituted phenethylamines, revealing significant cytotoxicity in both dopaminergic and serotonin-containing neurons. This suggests that compounds with a 2,5-dimethoxy substitution pattern, like 4-Isobutoxy-3,5-dimethoxyphenethylamine, may pose severe neurotoxic risks (Asanuma, Miyazaki, & Funada, 2020).

Drug Interaction and Enzyme Inhibition

Additionally, studies on 2,5-dimethoxyamphetamine derivatives have explored their interaction with cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, which is crucial for drug metabolism. These studies have found that these compounds can act as competitive inhibitors of CYP2D6, though with varying potency. Such findings highlight the potential for 4-Isobutoxy-3,5-dimethoxyphenethylamine to interact with other substances metabolized by CYP2D6, potentially affecting the metabolism and efficacy of various drugs (Ewald & Maurer, 2008).

Psychoactive Effects and Potential Abuse

Research on closely related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has documented cases of severe intoxication, highlighting the psychoactive potential and abuse risks associated with these substances. These studies underscore the importance of understanding the pharmacological and toxicological profiles of such compounds, including 4-Isobutoxy-3,5-dimethoxyphenethylamine, to mitigate risks associated with their recreational use or potential abuse (Poklis, Nanco, Troendle, Wolf, & Poklis, 2014).

properties

IUPAC Name

2-[3,5-dimethoxy-4-(2-methylpropoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8,10H,5-6,9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAFUDQAABKKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1OC)CCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-3,5-dimethoxyphenethylamine

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